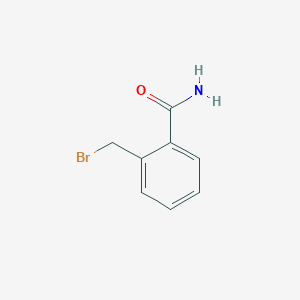

2-(Bromomethyl)benzamide

Vue d'ensemble

Description

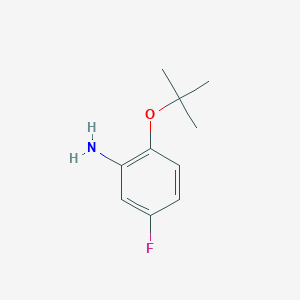

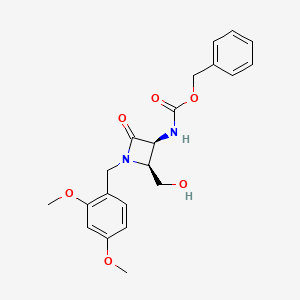

2-(Bromomethyl)benzamide is a brominated benzamide derivative that serves as an intermediate in the synthesis of various compounds of biological interest. It is characterized by the presence of a bromomethyl group attached to the benzamide moiety, which makes it a versatile compound for further chemical transformations.

Synthesis Analysis

The synthesis of this compound derivatives has been reported in several studies. For instance, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was achieved with a high yield of 92% by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . Another study reported the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives through a reaction between substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide in the presence of KOH . Additionally, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized via a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined by single-crystal X-ray diffraction analysis, revealing a monoclinic system with specific cell parameters . The supramolecular packing array involves N-H...O hydrogen bonds and C-Br...π intermolecular interactions .

Chemical Reactions Analysis

This compound derivatives are reactive intermediates that can undergo various chemical reactions. They are particularly useful for substitution reactions where the bromine atom can be replaced by a variety of nucleophiles . The presence of bromine also allows for electrochemical studies such as cyclic voltammetry and electroreduction . These reactions have been applied to synthesize aminoamides, alkoxyamides, depsipeptides, and other biologically relevant compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The bromomethyl group imparts a certain polarity to the molecule, which can be exploited in synthetic applications. The compounds exhibit solid-state structures that are stabilized by hydrogen bonding and π-interactions, as indicated by Hirshfeld surface analysis and DFT calculations . These interactions contribute significantly to the stability and reactivity of the compounds.

Applications De Recherche Scientifique

Synthesis of Antipsychotic Agents

2-(Bromomethyl)benzamide derivatives have been utilized in the synthesis of potential antipsychotic agents. A study by Högberg et al. (1990) discusses the synthesis and evaluation of such compounds, highlighting their affinity for certain neuroreceptors and their potential in treating psychotic disorders without significant side effects (Högberg et al., 1990).

Antiarrhythmic Activity

In the realm of cardiovascular research, benzamides with certain ring substituents have shown promise in antiarrhythmic activity. Banitt et al. (1977) explored compounds derived from benzamides for their potential in treating arrhythmias, underscoring the influence of the compound's structure on its effectiveness (Banitt et al., 1977).

CCR5 Antagonist Synthesis

Cheng De-ju (2014, 2015) conducted studies on the synthesis of N-allyl-4-piperidyl benzamide derivatives, leading to the development of novel non-peptide CCR5 antagonists. These studies emphasize the importance of structural characterization and biological activity of these compounds (Cheng De-ju, 2014), (Cheng De-ju, 2015).

Antifungal Applications

Research by Ienascu et al. (2018) on novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated antifungal activity against various fungi and yeasts. This study highlights the potential of these derivatives in addressing fungal infections (Ienascu et al., 2018).

Studies on IMP Dehydrogenase Inhibition

Gharehbaghi et al. (2002) explored benzamide riboside as a novel inhibitor of IMP dehydrogenase, an enzyme crucial in purine nucleotide synthesis. This research opens avenues for understanding the therapeutic potential of benzamide derivatives in cancer and other proliferative diseases (Gharehbaghi et al., 2002).

Crystal Structure and Theoretical Studies

Polo et al. (2019) synthesized and analyzed the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide, contributing to the understanding of the compound's physical and chemical properties. Such studies are essential for the development of pharmaceuticals and materials science (Polo et al., 2019).

Pummerer-Type Cyclization in Synthesis

Kobayashi et al. (2011) describe a method for synthesizing isoindolones via Pummerer-type cyclization of sulfinyl-benzamides. This highlights the compound's role in facilitating chemical reactions for synthesizing valuable organic structures (Kobayashi et al., 2011).

Directed Ortho Metalation Reactions

Studies by Mills and Snieckus (1984) show the use of silylated benzamides in directed ortho metalation reactions. This application is critical in the synthesis of complex organic molecules, demonstrating the versatility of benzamide derivatives (Mills & Snieckus, 1984).

Synthesis of N-(2-cyanoaryl)benzamides

Wu et al. (2014) developed a procedure for synthesizing N-(2-cyanoaryl)benzamides, underlining the importance of benzamide derivatives in creating compounds with potential pharmaceutical applications (Wu et al., 2014).

Radioiodinated Benzamide Derivatives

Research by Eisenhut et al. (2000) on radioiodinated N-(2-diethylaminoethyl)benzamide derivatives highlights their high uptake in melanoma, suggesting their use in imaging and potentially in the therapy of melanoma (Eisenhut et al., 2000).

Novel Synthesis Methods

Sabbaghan and Hossaini (2012) reported a green synthesis method for N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives, showcasing an environmentally friendly approach to synthesizing benzamide derivatives (Sabbaghan & Hossaini, 2012).

Synthesis of Antipyrine Derivatives

Saeed et al. (2020) synthesized new antipyrine derivatives, demonstrating the structural versatility and potential pharmaceutical applications of benzamide derivatives (Saeed et al., 2020).

Safety and Hazards

While the specific safety and hazards of 2-(Bromomethyl)benzamide are not detailed in the search results, benzamides can be harmful if swallowed and are suspected of causing genetic defects . They should be handled with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

Propriétés

IUPAC Name |

2-(bromomethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENMZLRJUVTBFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726880 | |

| Record name | 2-(Bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

872414-52-3 | |

| Record name | 2-(Bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3030067.png)

![3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)

![[4]-Gingerdiol 3,5-diacetate](/img/structure/B3030081.png)